molecular formula C19H17N7 B8323646 6-[(N-phenylanilino)methyl]pteridine-2,4-diamine

6-[(N-phenylanilino)methyl]pteridine-2,4-diamine

Cat. No.: B8323646
M. Wt: 343.4 g/mol
InChI Key: WVNIWFAZVBLXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(N-phenylanilino)methyl]pteridine-2,4-diamine is a useful research compound. Its molecular formula is C19H17N7 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17N7

Molecular Weight

343.4 g/mol

IUPAC Name

6-[(N-phenylanilino)methyl]pteridine-2,4-diamine

InChI

InChI=1S/C19H17N7/c20-17-16-18(25-19(21)24-17)22-11-13(23-16)12-26(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11H,12H2,(H4,20,21,22,24,25)

InChI Key

WVNIWFAZVBLXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered NaH (50 mg, 2.1 mmol) is added to a stirred solution of diphenylamine (1.3 g, 0.77 mmol) in dry THF (10 mL) at 0° C. under N2. After 10 min, 2,4-diamino-6-bromomethylpteridine hydrobromide (100 mg, 0.3 mmol) is added and the reaction mixture is allowed to come to room temperature and left to stir for 2 days. The excess NaH is decomposed with MeOH (1 mL) and the mixture is concentrated to dryness by rotary evaporation. Flash chromatography on silica gel with 95:5 CHCl3-MeOH as the eluent affords the product, N-(2,4-diaminopteridin-6-yl)methyl-N,N-diphenylamine, as a bright-yellow powder (56 mg, 54% yield); mp >250° C. dec.; MS (FAB) m/z (M+1)=344; IR (KBr) v 3450, 3340, 3170, 1630, 1590, 1550, 1490, 1450, 1360, 1220 cm−1; 1H NMR(d6-DMSO) δ 5.10 (s, 2H, CH2), 6.70 (m, 10H, aromatic), 8.60 (s, 1H, C7-H. Anal. Calcd for C19H17N7.0.8H2O: C, 63.73; H, 5.23; N, 27.40. Found: C, 64.15; H, 4.85; N, 27.07.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

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